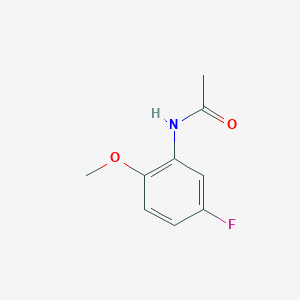![molecular formula C12H15BrO B1532343 [1-(4-bromophényl)cyclopentyl]méthanol CAS No. 1346689-83-5](/img/structure/B1532343.png)
[1-(4-bromophényl)cyclopentyl]méthanol
Vue d'ensemble
Description
“[1-(4-Bromophenyl)cyclopentyl]methanol” is a chemical compound with the molecular formula C12H15BrO. It is also known as Cyclopentyl (4-bromophenyl)methanol . The compound has a molecular weight of 255.15 .
Molecular Structure Analysis
The molecular structure of “[1-(4-Bromophenyl)cyclopentyl]methanol” consists of a cyclopentyl ring attached to a bromophenyl group through a methanol linkage .Physical And Chemical Properties Analysis
“[1-(4-Bromophenyl)cyclopentyl]methanol” has a boiling point of 140-148 °C (at 0.8 Torr pressure) and a predicted density of 1.406±0.06 g/cm3 . The compound’s pKa is predicted to be 14.25±0.20 .Applications De Recherche Scientifique
Analyse complète des applications du [1-(4-bromophényl)cyclopentyl]méthanol
This compound est un composé polyvalent possédant plusieurs applications en recherche scientifique. Vous trouverez ci-dessous une analyse détaillée de ses applications uniques dans différents domaines.
Synthèse de dérivés du cyclopentanol : Le cyclopentanol est un intermédiaire chimique important largement utilisé dans l'industrie chimique. This compound peut subir des réactions telles que l'addition-estérification avec l'acide acétique suivie d'une transestérification avec le méthanol pour produire des dérivés du cyclopentanol . Ces dérivés sont essentiels pour diverses voies de synthèse et peuvent conduire au développement de nouveaux matériaux et produits chimiques.
Développement d'agents anticancéreux : La structure du this compound permet la création de nouveaux dérivés du 1,2,4-triazole, qui se sont avérés prometteurs en tant qu'agents anticancéreux . Ces dérivés peuvent être conçus pour cibler des lignées cellulaires cancéreuses spécifiques, offrant une voie pour le développement de médicaments de chimiothérapie plus sélectifs et moins toxiques.
Modulation des récepteurs S1P1 : En tant que modulateur des récepteurs S1P1, this compound et ses dérivés peuvent influencer divers processus physiologiques, notamment la réponse immunitaire et la stabilité vasculaire . La recherche dans ce domaine pourrait conduire à de nouveaux traitements pour les maladies auto-immunes et autres affections liées à l'activité des récepteurs S1P1.
Recherche en thermodynamique chimique : La réactivité du composé fournit un modèle pour l'étude de la thermodynamique chimique. En analysant les réactions du this compound dans différentes conditions, les chercheurs peuvent obtenir des informations sur la cinétique des réactions et les principes thermodynamiques .
Safety and Hazards
“[1-(4-Bromophenyl)cyclopentyl]methanol” is classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .
Propriétés
IUPAC Name |
[1-(4-bromophenyl)cyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYFIHUDHWJOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
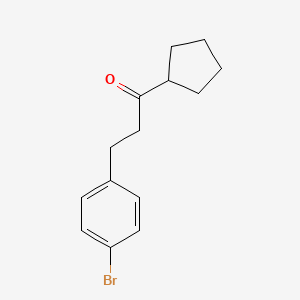
![N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine](/img/structure/B1532263.png)

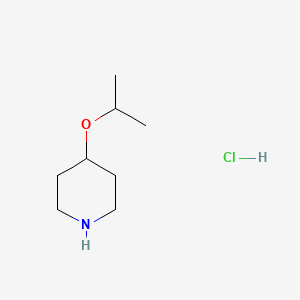
![2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1532268.png)

![[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1532273.png)
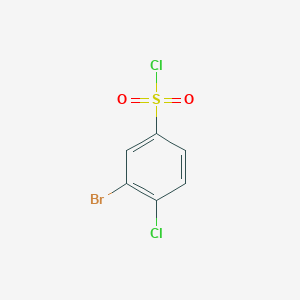
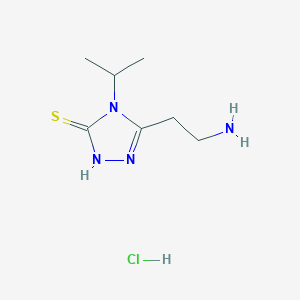

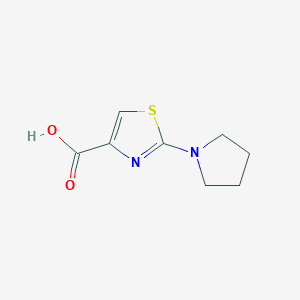

![1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1532282.png)
